molecular formula C22H30ClNO2 B1680675 Ro 25-6981 hydrochloride CAS No. 919289-58-0

Ro 25-6981 hydrochloride

Cat. No.: B1680675
CAS No.: 919289-58-0
M. Wt: 375.9 g/mol
InChI Key: MKTZWXWTQQOMSH-OTCZLQCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO 25-6981 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) glutamate receptors containing the NR2B subunit. This compound has been extensively studied for its potential therapeutic applications in neurological disorders, including Parkinson’s disease and epilepsy .

Mechanism of Action

Target of Action

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors containing the NR2B subunit . The NR2B subunit is a specific component of NMDA receptors, which are crucial for controlling the flow of ions in the cell, and play a key role in neuronal communication, memory formation, learning, and regulation .

Mode of Action

this compound interacts with its target, the NR2B subunit of NMDA receptors, by binding to it and blocking its function . This blocking action inhibits the normal activity of the NMDA receptors, thereby modulating the neuronal signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway, specifically the functioning of NMDA receptors . By selectively blocking the NR2B subunit, this compound can influence various downstream effects, such as synaptic plasticity, memory formation, and learning processes .

Pharmacokinetics

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways . Its solubility in DMSO is >20 mg/mL, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anticonvulsant and anti-parkinsonian activity . Additionally, it has been used to study the contribution of NR2B- and NR2A-containing NMDA receptors to the formation of trace and contextual memory in the prefrontal cortex . It has also been found to induce deleterious effects upon memory consolidation and long-term potentiation (LTP) generation in the hippocampus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in the gastrointestinal environment and its permeability across biological membranes can impact its pharmacokinetic profile and, consequently, its therapeutic effects . .

Biochemical Analysis

Biochemical Properties

Ro 25-6981 hydrochloride interacts with N-methyl-D-aspartate receptors (NMDARs), specifically the NR2B subunit . This interaction is selective and activity-dependent . The compound’s role in biochemical reactions primarily involves the inhibition of these receptors, which can influence various cellular and molecular processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDARs . This leads to the inhibition of these receptors, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For example, it has been used to study the formation of trace and contextual memory in the prefrontal cortex of rats . Information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to exhibit antidepressant-like activity following oral administration at 30 mg/kg

Metabolic Pathways

This compound is involved in certain metabolic pathways. It was metabolized within 30 min in human liver microsomes, and the metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

Preparation Methods

The synthesis of RO 25-6981 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperidine ring and a phenylmethyl group. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

RO 25-6981 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

RO 25-6981 hydrochloride has numerous scientific research applications, including:

    Neuroscience Research: It is used to study the role of NMDA receptors in synaptic plasticity, memory formation, and neurodegenerative diseases.

    Pharmacology: The compound is used to investigate the pharmacological properties of NR2B-containing NMDA receptors.

    Drug Development: this compound serves as a lead compound for the development of new therapeutic agents targeting NMDA receptors.

    Behavioral Studies: It is used in animal models to study the effects of NMDA receptor antagonism on behavior and cognition .

Comparison with Similar Compounds

RO 25-6981 hydrochloride is unique in its high selectivity for NR2B-containing NMDA receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, making this compound a unique and valuable compound for research.

Properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZWXWTQQOMSH-OTCZLQCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017559
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919289-58-0
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 25-6981 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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